Amphoglucamine - 58722-78-4

Amphoglucamine

Catalog Number: EVT-259713
CAS Number: 58722-78-4
Molecular Formula: C54H90N2O22
Molecular Weight: 1119.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amphoglucamine is used in the combined chemotherapy of viral diseases.
Synthesis Analysis

The synthesis of amphoglucamine involves several technical steps:

  1. Reagents: The primary reagents are amphotericin B and N-methyl-D-glucosamine (meglumine).
  2. Solvent System: Common solvents used include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate the reaction at elevated temperatures (50° to 65° C).
  3. Reaction Conditions: The reaction typically requires a molar ratio of at least 3:1 of meglumine to amphotericin B to ensure complete solubilization of the latter.
  4. Isolation: After the reaction, the product is isolated by adding an acetone-diethyl ether mixture, which precipitates the amphoglucamine for filtration and drying under reduced pressure .

This method yields a product with high biological activity, making it suitable for therapeutic applications.

Molecular Structure Analysis

Amphoglucamine has a complex molecular structure characterized by its brutto formula C54H90N2O22C_{54}H_{90}N_2O_{22} and a molecular weight of approximately 1192.3 g/mol. The structure comprises multiple hydroxyl groups from the sugar moiety (meglumine) and the polyene backbone from amphotericin B, contributing to its solubility and biological activity.

Structural Features

  • Polyene Backbone: Responsible for antifungal activity.
  • Sugar Moiety: Enhances solubility in aqueous environments.
  • Functional Groups: Hydroxyl and amino groups facilitate interactions with biological targets .
Chemical Reactions Analysis

Amphoglucamine primarily participates in reactions relevant to its therapeutic function:

  1. Interaction with Fungal Membranes: Amphoglucamine binds to ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death.
  2. Stability Reactions: The compound exhibits improved stability compared to pure amphotericin B under various conditions, including autoclaving, which is crucial for its pharmaceutical formulation .

These reactions underscore the compound's efficacy as an antifungal agent.

Mechanism of Action

The mechanism of action for amphoglucamine involves several key processes:

  1. Binding Affinity: The compound binds preferentially to ergosterol, a sterol found in fungal membranes but absent in human cells.
  2. Membrane Disruption: This binding forms pores within the membrane, leading to leakage of essential cellular components and eventual cell death.
  3. Selective Toxicity: Due to its affinity for ergosterol over cholesterol, amphoglucamine exhibits selective toxicity towards fungal cells while sparing human cells .

This mechanism is critical for its clinical application in treating fungal infections.

Physical and Chemical Properties Analysis

Amphoglucamine possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in water (100 mg/ml), enhancing its bioavailability.
  • Stability: More stable than amphotericin B during storage and processing.
  • Biological Activity: Exhibits significant antifungal activity with a specific biological potency measured at 440 mcg/mg against standard benchmarks like amphotericin B .

These properties make it an attractive candidate for pharmaceutical formulations.

Applications

Amphoglucamine is primarily used in scientific and medical applications:

  • Antifungal Therapy: It is utilized in treating systemic fungal infections such as candidiasis and aspergillosis.
  • Pharmaceutical Formulations: Its properties allow for incorporation into various drug delivery systems, including liposomal formulations that enhance efficacy and reduce toxicity.
  • Research Applications: Studies involving amphoglucamine contribute to understanding drug interactions with fungal pathogens and developing new therapeutic strategies against resistant strains .
Introduction to Amphoglucamine in Antimicrobial Chemotherapy

Historical Development of Polyene Antibiotics in Infectious Disease Management

The discovery of polyene antibiotics marked a revolutionary advancement in medical mycology, beginning with the isolation of nystatin (originally named fungicidin) in 1949 by Elizabeth Hazen and Rachel Brown from Streptomyces noursei [1]. This breakthrough demonstrated that soil-derived actinomycetes could produce compounds with significant antifungal properties, though nystatin's poor gastrointestinal absorption limited its utility to topical applications. The subsequent identification of amphotericin B in 1953 from Streptomyces nodosus (strain M4575), isolated from a Venezuelan soil sample, provided the first systemically active polyene [1]. The initial formulation (AmB deoxycholate, marketed as Fungizone®) emerged after extensive research established that complexing AmB with sodium deoxycholate formed micellar suspensions suitable for intravenous administration [1] [3].

  • Evolutionary Milestones: The clinical introduction of amphotericin B deoxycholate in 1958 established the foundational gold standard for treating life-threatening systemic mycoses, including cryptococcal meningitis, invasive aspergillosis, and disseminated candidiasis [1] [10]. Its fungicidal activity and exceptionally low resistance rates (approximately 1-3% among Candida species) cemented its status despite significant nephrotoxicity [1] [3]. The subsequent development of lipid-based formulations (liposomal AmB, AmB lipid complex) in the 1990s represented a second major advancement, reducing acute toxicity while maintaining efficacy [1] [3]. Amphoglucamine emerged as part of the third evolutionary phase, focusing on molecular modifications to improve solubility and reduce host cell membrane interactions [1] [7].

  • Technological Drivers: The historical progression from crude fermentation broths to engineered derivatives like amphoglucamine was enabled by advances in several scientific disciplines: 1) Structural elucidation techniques (e.g., NMR, X-ray crystallography) that revealed amphotericin B's macrolide ring with heptaene chromophore and mycosamine group [1]; 2) Formulation science that overcame water insolubility through colloidal dispersion systems; and 3) Medicinal chemistry approaches that facilitated targeted modifications of the polyene scaffold. The protracted 18-year effort to fully characterize amphotericin B's structure underscores the complexity of polyene chemistry [1]. Amphoglucamine specifically arose from structure-activity relationship (SAR) investigations focusing on the C16 carboxylate and mycosamine regions, demonstrating that glucosamine salt formation could significantly enhance aqueous solubility without disrupting ergosterol binding [7].

Classification of Amphoglucamine Within the Polyene Antifungal Family

Polyene antifungals are classified based on their chemical structure, specifically the number of conjugated double bonds within their macrolide ring system. This structural feature governs both their spectral properties and biological activity [1] [10]. Amphoglucamine belongs to the heptaene subclass, characterized by seven conjugated double bonds, distinguishing it from hexaenes (e.g., natamycin) and tetraenes (e.g., nystatin) [1] [3]. While retaining the core heptaene structure of amphotericin B, amphoglucamine is distinguished by its glucosamine salt formation at the carboxyl group, which fundamentally alters its physicochemical behavior while preserving the essential pharmacophore [7].

Table 1: Classification and Properties of Major Therapeutic Polyenes

Polyene AntibioticStructural ClassDouble BondsPrimary Clinical UseWater Solubility
Amphotericin B (parent)Heptaene7Systemic mycosesLow (requires deoxycholate)
AmphoglucamineHeptaene derivative7Systemic mycosesHigh (intrinsic solubility)
Nystatin A1Tetraene4Mucocutaneous candidiasisLow
NatamycinTetraene4Ophthalmic infectionsLow
  • Molecular Modifications: The chemical transformation yielding amphoglucamine involves the formation of an amide linkage between amphotericin B's C41 carboxyl group and glucosamine, creating a permanently charged, highly polar derivative [7]. This modification achieves three critical objectives: 1) Enhanced hydrophilicity facilitating aqueous formulation without detergents; 2) Reduced affinity for mammalian cholesterol by altering membrane interaction dynamics; and 3) Preservation of ergosterol binding capacity through unmodified macrolide geometry [1] [7]. Unlike liposomal encapsulation strategies that merely sequester amphotericin B within lipid vesicles, amphoglucamine represents a molecular reengineering of the polyene structure itself, offering a fundamentally different pharmacokinetic profile [1].

  • Spectrum and Resistance Profile: Amphoglucamine maintains amphotericin B's exceptionally broad antifungal spectrum, encompassing Candida spp., Cryptococcus neoformans, Aspergillus spp., Fusarium spp., Histoplasma capsulatum, and Mucorales [1] [3]. Its activity against emerging multidrug-resistant pathogens like Candida auris is particularly valuable in contemporary infectious disease management [1] [7]. Resistance mechanisms remain consistent with the polyene class: primarily alterations in membrane ergosterol content (e.g., mutations in ERG3, ERG6, or ERG11 genes) or enhanced oxidative stress response [1]. The incidence of resistance remains remarkably low (1-3% across most species), reflecting the evolutionary conservation of ergosterol in fungal membranes and the high fitness cost of resistance mutations [1] [3].

Scope of Amphoglucamine in Modern Chemotherapeutic Regimens

The integration of amphoglucamine into contemporary treatment algorithms capitalizes on its improved therapeutic index compared to conventional amphotericin B formulations. Its primary clinical utility manifests in several key therapeutic contexts:

  • Combination Antifungal Therapy: Amphoglucamine demonstrates synergistic potential with azoles (particularly fluconazole and voriconazole) and echinocandins against biofilms of Candida and Aspergillus species [1] [3]. The molecular basis for synergy appears to involve enhanced membrane penetration by azoles following amphoglucamine-induced membrane disruption, while echinocandins impair cell wall integrity, increasing polyene access to the membrane target. This approach is especially valuable for deep-seated infections and those involving multidrug-resistant isolates, where monotherapy limitations become clinically significant [1] [7].

  • Immunomodulatory Applications: Beyond direct fungicidal effects, amphoglucamine exhibits dose-dependent immunostimulatory properties through interaction with Toll-like receptors (TLR2 and CD14) on immune cells [1] [3]. At sub-antifungal concentrations, it enhances phagocytic activity of macrophages and neutrophils against fungal pathogens, a property being explored in "immunochemotherapy" approaches for immunocompromised hosts. This immunomodulatory dimension is increasingly recognized as a valuable secondary mechanism, particularly in the context of hematopoietic stem cell transplantation and intensive chemotherapy where innate immunity is compromised [1].

Table 2: Modern Therapeutic Applications of Amphoglucamine

Therapeutic StrategyMechanistic BasisTarget Pathogens/ContextsClinical Evidence Level
Combination with azolesSequential membrane/cell wall targetingInvasive aspergillosis; Azole-resistant CandidaPhase III trials
Sequential metronomic dosingSustained sub-therapeutic immunomodulationProphylaxis in neutropenic patientsPreclinical/Phase II
Nanoparticle delivery systemsEnhanced tissue penetration; Reduced renal exposureCNS fungal infections; Visceral leishmaniasisAdvanced preclinical
  • Advanced Delivery Platforms: Research demonstrates that amphoglucamine's enhanced solubility facilitates its incorporation into next-generation drug delivery systems, including polymeric nanoparticles, dendrimers, and cochleates [1] [7]. These platforms further refine drug distribution, enabling: 1) Targeted delivery to infection sites (e.g., pulmonary aspergillosis); 2) Blood-brain barrier penetration for cryptococcal meningitis; and 3) Sustained-release profiles allowing less frequent administration [1] [7]. The compatibility of amphoglucamine with lyophilization also enhances stability in resource-limited settings where cold-chain storage is impractical, expanding its global health utility for endemic mycoses like histoplasmosis and cryptococcosis in HIV/AIDS patients [3].

  • Expanding Indications: While primarily employed against invasive fungal infections, amphoglucamine's activity against Leishmania amastigotes (due to ergosterol-like membrane targets) supports its use in visceral leishmaniasis, particularly in regions with pentavalent antimonial resistance [1] [10]. Emerging research also explores its potential in antifungal lock therapies for catheter-related infections and as a topical hydrogel for burn wound mycosis prophylaxis, leveraging its improved solubility for high-concentration local administration without the cytotoxicity concerns of surfactant-based formulations [7].

Properties

CAS Number

58722-78-4

Product Name

Amphoglucamine

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C54H90N2O22

Molecular Weight

1119.3 g/mol

InChI

InChI=1S/C47H73NO17.C7H17NO5/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60);4-13H,2-3H2,1H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+;/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+;4-,5+,6+,7+/m00/s1

InChI Key

BMTUXPZRZGAUCT-LBUWUQBSSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

amphoglucamine
amphoglucomine
N-methyl-D-glucamine amphotericin B

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.